molecular formula C9H12N2Na2O12P2 B1662347 Uridine-5'-diphosphate disodium salt CAS No. 27821-45-0

Uridine-5'-diphosphate disodium salt

Cat. No.: B1662347
CAS No.: 27821-45-0
M. Wt: 448.12 g/mol
InChI Key: ZQKVPFKBNNAXCE-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Uridine-5’-diphosphate disodium salt, also known as UDP disodium salt, primarily targets the P2Y6 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides . The P2Y6 receptor is selectively activated by UDP .

Mode of Action

UDP disodium salt acts as a potent, selective native agonist for the P2Y6 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, UDP disodium salt binds to the P2Y6 receptor, triggering a response .

Biochemical Pathways

UDP disodium salt plays a crucial role in various biochemical pathways. It is an endogenous metabolite that catalyzes the glucuronidation of a wide array of substrates . Glucuronidation is a major pathway that enhances the elimination of small lipophilic molecules, such as steroids, bilirubin, hormones, and drugs, making them more water-soluble . UDP disodium salt is also used in nucleic acid (RNA) biosynthesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the compound that reaches the target site to exert its therapeutic effect .

Result of Action

Upon binding to the P2Y6 receptor, UDP disodium salt can induce various cellular responses. For instance, it has been shown to significantly induce microglial CCL2 and CCL3 mRNA expression . These chemokines play a role in the immune response, particularly in the recruitment of immune cells to sites of injury or infection .

Action Environment

The action, efficacy, and stability of UDP disodium salt can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the activity and stability of many compounds .

Biochemical Analysis

Biochemical Properties

Uridine-5’-diphosphate disodium salt is involved in nucleic acid (RNA) biosynthesis and cell signaling . It serves as a substrate for enzymes such as RNA polymerases and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .

Cellular Effects

Uridine-5’-diphosphate disodium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a ligand for P2Y receptors .

Molecular Mechanism

At the molecular level, Uridine-5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a P2Y6 receptor agonist and GPR105 receptor inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-diphosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Uridine-5’-diphosphate disodium salt vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Uridine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Uridine-5’-diphosphate disodium salt and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVPFKBNNAXCE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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